molecular formula C25H28N2O B11334293 N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B11334293
M. Wt: 372.5 g/mol
InChI Key: FVHDMDAJRMWDMM-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a naphthalene moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like acetone and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and naphthalene moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures.

    Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring.

    Methylphenyl derivatives: Compounds containing the methylphenyl group.

Uniqueness

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H28N2O/c1-19-11-13-21(14-12-19)24(27-15-4-5-16-27)18-26-25(28)17-22-9-6-8-20-7-2-3-10-23(20)22/h2-3,6-14,24H,4-5,15-18H2,1H3,(H,26,28)

InChI Key

FVHDMDAJRMWDMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4

Origin of Product

United States

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